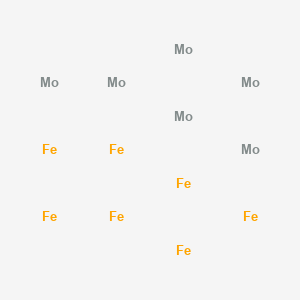

Iron;molybdenum

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Iron molybdenum is a compound that combines the properties of both iron and molybdenum. Molybdenum is a transition metal known for its high melting point and ability to form stable compounds with various elements. Iron, another transition metal, is well-known for its magnetic properties and its essential role in biological systems. The combination of these two metals results in a compound with unique properties that are useful in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iron molybdenum compounds can be synthesized through various methods. One common method involves the co-precipitation of iron and molybdenum salts, followed by calcination. For example, iron molybdate can be synthesized by co-precipitating iron nitrate and ammonium molybdate in an aqueous solution, followed by calcination at high temperatures . Another method involves the sol-gel process, where iron and molybdenum precursors are mixed with a gel-forming agent and then heated to form the desired compound .

Industrial Production Methods: In industrial settings, iron molybdenum compounds are often produced using the Formox process. This process involves the partial oxidation of methanol over a mixed metal oxide catalyst, which includes iron molybdate. The catalyst is prepared by co-precipitating iron and molybdenum salts, followed by calcination .

Chemical Reactions Analysis

Types of Reactions: Iron molybdenum compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, iron molybdate can be oxidized to form molybdenum trioxide and iron oxide . Reduction reactions can also occur, where iron molybdate is reduced to form lower oxidation state compounds .

Common Reagents and Conditions: Common reagents used in reactions involving iron molybdenum compounds include oxidizing agents like oxygen and reducing agents like hydrogen. The reactions typically occur at high temperatures to facilitate the formation of the desired products .

Major Products: The major products formed from reactions involving iron molybdenum compounds include molybdenum trioxide, iron oxide, and various mixed metal oxides .

Scientific Research Applications

Iron molybdenum compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including the oxidation of methanol to formaldehyde . In biology, iron molybdenum is an essential component of certain enzymes, such as nitrogenase, which is involved in nitrogen fixation . In medicine, iron molybdenum compounds are being explored for their potential antimicrobial properties . In industry, they are used in the production of high-strength steel alloys and as catalysts in chemical processes .

Mechanism of Action

The mechanism of action of iron molybdenum compounds varies depending on the specific application. In catalytic processes, the compound acts by providing active sites for the reaction to occur, thereby lowering the activation energy and increasing the reaction rate . In biological systems, iron molybdenum is a key component of the molybdenum cofactor, which is essential for the activity of various enzymes . The cofactor facilitates redox reactions by shuttling between different oxidation states of molybdenum .

Comparison with Similar Compounds

Iron molybdenum compounds can be compared with other transition metal compounds, such as tungsten molybdenum and vanadium molybdenum compounds. While all these compounds share some common properties, such as high melting points and the ability to form stable oxides, iron molybdenum compounds are unique in their magnetic properties and their role in biological systems . Similar compounds include tungsten molybdenum, vanadium molybdenum, and chromium molybdenum .

Properties

CAS No. |

12160-35-9 |

|---|---|

Molecular Formula |

Fe7Mo6 |

Molecular Weight |

966.6 g/mol |

IUPAC Name |

iron;molybdenum |

InChI |

InChI=1S/7Fe.6Mo |

InChI Key |

PEUDUNLZIVAQCJ-UHFFFAOYSA-N |

Canonical SMILES |

[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-Methyl-n-[(phenylsulfanyl)methyl]aniline](/img/structure/B14712782.png)

![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)